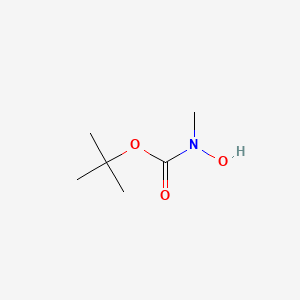

Tert-butyl hydroxy(methyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116783. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-hydroxy-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)7(4)9/h9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTVWTYYQWTLQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297596 | |

| Record name | tert-butyl hydroxy(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19689-97-5 | |

| Record name | 19689-97-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl hydroxy(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl hydroxy(methyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Tert-butyl hydroxy(methyl)carbamate" CAS number

An In-depth Technical Guide to tert-Butyl Hydroxy(methyl)carbamate

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile reagent with significant applications in organic synthesis and pharmaceutical development. We will delve into its chemical properties, synthesis protocols, mechanistic details, and critical applications, with a focus on providing practical insights for researchers, scientists, and drug development professionals.

Introduction: A Unique Building Block

This compound, also known as N-Boc-N-methylhydroxylamine, is a bifunctional organic molecule that has carved a niche for itself in the landscape of medicinal chemistry and complex organic synthesis. Its structure uniquely combines a tert-butoxycarbonyl (Boc) protecting group with an N-methylated hydroxylamine moiety. This combination imparts a balance of stability and controlled reactivity, making it an invaluable intermediate.

The carbamate group is a cornerstone in modern drug design, often used to enhance the stability of pharmacophores, act as a stable surrogate for a peptide bond, or to improve pharmacokinetic properties.[1][2] The presence of the N-hydroxy group in this specific carbamate provides a reactive handle for further chemical transformations, distinguishing it from more common Boc-protected amines. This guide will illuminate the practical synthesis and application of this important chemical entity.

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. This compound is typically a colorless to light yellow liquid under standard conditions.[3][4] Key identifying and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 19689-97-5 | [3][4][5][6][7] |

| Molecular Formula | C₆H₁₃NO₃ | [5][6][7] |

| Molecular Weight | 147.17 g/mol | [6][7] |

| IUPAC Name | tert-butyl N-hydroxy-N-methylcarbamate | [6] |

| Common Synonyms | N-Boc-N-methylhydroxylamine, tert-butyl N-hydroxy-N-methyl-carbamate | [6] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 60-65 °C (at 3 Torr) | [3][5] |

| Density | ~1.083 g/cm³ (Predicted) | [3][5] |

| Solubility | Soluble in organic solvents, insoluble in water | [5] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [4] |

Synthesis Protocol: A Validated Approach

The most common and reliable synthesis of this compound involves the reaction of N-methylhydroxylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O).[3] This procedure effectively installs the Boc protecting group onto the nitrogen atom.

Causality Behind the Protocol

The choice of reagents and conditions is critical for success. N-methylhydroxylamine is used as its hydrochloride salt for improved stability and handling. A base, such as triethylamine or sodium bicarbonate, is required to neutralize the HCl salt in situ, liberating the free amine to react with the Boc anhydride. The reaction is performed at a reduced temperature (ice bath) to control the exothermicity of the acylation reaction and to minimize potential side reactions or degradation of the starting material. The subsequent workup involving an aqueous quench, extraction, and column chromatography ensures the isolation of a pure product.

Detailed Step-by-Step Methodology

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve N-methylhydroxylamine hydrochloride in an anhydrous organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3]

-

Base Addition: Cool the flask in an ice bath (0°C). Slowly add a suitable base (e.g., triethylamine) to neutralize the hydrochloride salt.

-

Boc Protection: While maintaining the cold temperature and stirring, slowly add an equimolar amount of di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.[3]

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and continue stirring for 4-6 hours.[3] The reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[3]

-

Workup and Quenching: Upon completion, quench the reaction by adding water.[3]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers.[3]

-

Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[3]

-

Purification: Purify the crude product via column chromatography (silica gel) to obtain the final, pure this compound.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The utility of this compound stems from its dual functionality. The Boc group provides robust protection under many synthetic conditions, while the N-hydroxy group serves as a versatile nucleophile or can be further functionalized.

Role as a Synthetic Intermediate and Linker

This compound is primarily used as an intermediate in the synthesis of more complex molecules.[5] It has been identified as a linker component in the synthesis of various pharmaceuticals.[7] For example, it can be used to create linkers for chelating agents like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), which are important in radiopharmaceuticals.[3] The ability to react the hydroxylamine moiety after incorporating the main body of the molecule makes it a strategic choice for multi-step syntheses.

Significance in Carbamate Chemistry and Drug Design

Carbamates are a critical functional group in medicinal chemistry.[2][8] They exhibit high chemical and proteolytic stability and can act as a peptide bond isostere, which is crucial for developing peptide-like drugs with improved metabolic stability.[8] The structure of this compound makes it a precursor to N-alkoxyamides and other functionalities that can interact with biological targets. Its use allows for the introduction of a stable, conformationally influential group into a drug candidate.[8] While direct applications in pesticides have been noted for carbamates in general, this specific molecule's primary value lies in the more specialized field of pharmaceutical synthesis.[5]

Logical Application Pathway

Caption: Relationship between structural features and applications.

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. This compound possesses specific hazards that require appropriate protective measures.

GHS Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[6]

| Hazard Class | GHS Code | Description | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [6] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [6] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [6] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [6] |

Recommended Handling Protocols

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[5][9]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidants.[4][5] The recommended storage temperature is between 2-8°C.[4]

-

Spill & Exposure:

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water.[9]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

-

If inhaled: Move to fresh air. If breathing is difficult, seek immediate medical attention.[9]

-

-

Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.

Conclusion

This compound is more than a simple building block; it is a strategically designed intermediate that offers solutions to common challenges in synthetic and medicinal chemistry. Its combination of a stable protecting group and a reactive hydroxylamine moiety provides chemists with a reliable tool for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling protocols, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation pharmaceuticals and other advanced materials.

References

-

This compound. ChemBK. [Link]

-

This compound | C6H13NO3 | CID 272414. PubChem, National Institutes of Health. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC, PubMed Central. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. PMC, PubMed Central. [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 19689-97-5 [chemicalbook.com]

- 4. This compound | 19689-97-5 [sigmaaldrich.com]

- 5. This compound [chembk.com]

- 6. This compound | C6H13NO3 | CID 272414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

"Tert-butyl hydroxy(methyl)carbamate" molecular weight

An In-Depth Technical Guide to Tert-butyl hydroxy(methyl)carbamate

This guide provides a comprehensive technical overview of this compound, a versatile reagent in modern organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, and applications, grounded in established scientific principles.

Introduction: A Versatile Building Block

This compound, also known as N-Boc-N-methylhydroxylamine, is a carbamate derivative that has gained significant traction as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] Its unique structural features, combining a sterically demanding tert-butoxycarbonyl (Boc) protecting group with a reactive N-hydroxy-N-methylamine moiety, make it an invaluable tool for introducing this functionality into a wide array of molecular scaffolds. This guide will delve into the fundamental characteristics of this compound, providing a robust framework for its effective utilization in research and development.

Physicochemical Properties and Structural Elucidation

The utility of any chemical reagent is fundamentally dictated by its physical and chemical properties. This compound is a colorless to light yellow liquid under standard conditions.[3] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Weight | 147.17 g/mol | [2][4] |

| Molecular Formula | C₆H₁₃NO₃ | [2][4] |

| CAS Number | 19689-97-5 | [4] |

| Boiling Point | 60-65 °C (at 3 Torr) | [3][5] |

| Density | ~1.083 g/cm³ (Predicted) | [3][5] |

| IUPAC Name | tert-butyl N-hydroxy-N-methylcarbamate | [4] |

| Common Synonyms | N-Boc-N-methylhydroxylamine, tert-butyl N-hydroxy-N-methyl-carbamate | [4] |

| Storage Temperature | 2-8°C | [3] |

The molecular structure, featuring the orthogonal reactivity of the carbamate and hydroxylamine functionalities, is the cornerstone of its synthetic utility.

Caption: 2D structure of this compound.

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this compound is crucial for its application. A common and effective method involves the reaction of N-methylhydroxylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O).[3] This procedure is favored for its relatively mild conditions and good yields.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear checkpoints to ensure reaction completion and product purity.

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve N-methylhydroxylamine hydrochloride in an anhydrous organic solvent such as dichloromethane or tetrahydrofuran.[3] The choice of solvent is critical to ensure the solubility of the starting materials and to prevent side reactions.

-

Reagent Addition: Cool the reaction mixture in an ice bath to 0°C. This is to control the exothermicity of the reaction. Slowly add an equimolar amount of di-tert-butyl dicarbonate to the stirred solution.[3]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and continue stirring for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.[3]

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[3]

-

Isolation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[3]

-

Purification: The crude product is then purified by column chromatography on silica gel to yield the pure this compound.[3]

Applications in Research and Development

The primary application of this compound lies in its role as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.[1][2]

Pharmaceutical Synthesis

This compound serves as a crucial building block for introducing the N-hydroxy-N-methylcarbamate moiety into drug candidates. This functional group is of interest in medicinal chemistry for its potential to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. It has been utilized as a linker in the synthesis of various pharmaceuticals.[2] For instance, it is an intermediate in the synthesis of some antibiotics and anti-inflammatory drugs.[2]

Organic Synthesis

Beyond its direct use in drug molecules, this compound is a valuable reagent for more fundamental organic transformations. The hydroxyl group can be further functionalized, while the Boc group provides a stable, yet readily cleavable, protecting group for the nitrogen atom. This allows for a wide range of chemical manipulations at other parts of a molecule without affecting the protected hydroxylamine.[1]

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a suite of analytical techniques is employed. While specific spectral data is not provided here, the following are standard characterization methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to support the structural assignment. Predicted collision cross-section values for various adducts are available.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=O stretch of the carbamate and the O-H stretch of the hydroxyl group.

Safety and Handling

This compound is considered to have some toxicity, and appropriate safety precautions should be taken during its handling and use.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[5] Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The recommended storage temperature is between 2-8°C.[3]

-

In Case of Exposure: If inhaled, move to fresh air. In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention.[5]

Conclusion

This compound is a synthetically valuable compound with a well-defined set of physicochemical properties. Its straightforward synthesis and versatile reactivity make it an important tool for organic chemists, particularly in the field of medicinal chemistry. A thorough understanding of its properties, handling requirements, and synthetic applications, as outlined in this guide, is essential for its safe and effective use in the laboratory.

References

- ChemicalBook. (2025). This compound | 19689-97-5.

- ChemBK. (2024). This compound.

- [Source for Applications]. (n.d.). Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research.

- PubChem. (n.d.). tert-Butyl (4-hydroxybutyl)(methyl)carbamate.

- PubChem. (n.d.). This compound.

- Biosynth. (n.d.). This compound | 19689-97-5.

- PubChemLite. (n.d.). This compound (C6H13NO3).

- Sigma-Aldrich. (n.d.). This compound | 19689-97-5.

- BLD Pharm. (n.d.). tert-Butyl methylcarbamate | 16066-84-5.

- BLDpharm. (n.d.). tert-Butyl (2-hydroxyethyl)(methyl)carbamate | 57561-39-4.

- Sigma-Aldrich. (n.d.). This compound | 19689-97-5.

- BLDpharm. (n.d.). tert-Butyl (4-(hydroxymethyl)phenyl)carbamate | 144072-29-7.

- Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester.

- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

- Smolecule. (n.d.). Buy this compound | 19689-97-5.

- Chemsrc. (2025). TERT-BUTYL N-[2-HYDROXY-1,1-BIS(HYDROXYMETHYL)-ETHYL]CARBAMATE.

- BLDpharm. (n.d.). tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate | 146651-71-0.

Sources

Tert-butyl hydroxy(methyl)carbamate: A Comprehensive Physicochemical Profile for the Research Scientist

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties of tert-butyl hydroxy(methyl)carbamate, a pivotal building block in modern organic synthesis and medicinal chemistry. As a hydroxylamine derivative protected by the versatile tert-butyloxycarbonyl (Boc) group, its unique reactivity and stability profile make it an indispensable reagent. This document moves beyond a simple recitation of data, offering a cohesive narrative that integrates theoretical principles with practical, field-tested experimental methodologies. It is designed to equip researchers, scientists, and drug development professionals with the authoritative knowledge required to handle, characterize, and effectively utilize this compound. We will explore its structural attributes, thermal properties, solubility characteristics, and spectroscopic signature, all while grounding the discussion in the causal relationships that govern its chemical behavior.

Introduction: The Strategic Importance of this compound

In the landscape of synthetic chemistry, the precise installation of functional groups is paramount. This compound, identified by CAS Number 19689-97-5, has emerged as a critical reagent for the introduction of the N-methyl-N-hydroxyamino moiety.[1] The tert-butyloxycarbonyl (Boc) protecting group imparts moderate stability, rendering the otherwise reactive hydroxylamine functionality manageable for multi-step syntheses. This strategic balance between stability and reactivity is the cornerstone of its utility. The Boc group can be readily removed under acidic conditions, unmasking the N-methylhydroxylamine group for subsequent transformations, a common tactic in the synthesis of complex molecules, including enzyme inhibitors and other biologically active compounds.[2][3]

Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a prerequisite for its safe handling, rational reaction design, and the development of robust, scalable synthetic protocols. This guide provides that essential foundation, highlighting its role as a key intermediate in the synthesis of various organic compounds.[4]

Molecular Structure and Core Properties

The structural features of a molecule dictate its physical and chemical properties. This compound possesses a carbamate core, with a bulky, lipophilic tert-butyl group and a polar N-hydroxy group.

Table 1: Fundamental Molecular and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C6H13NO3 | [1][4][5][6] |

| Molecular Weight | 147.17 g/mol | [1][4][5][6] |

| CAS Number | 19689-97-5 | [1][4][7] |

| Appearance | Colorless to light yellow liquid or colorless oil | [1][8] |

| Canonical SMILES | CN(C(=O)OC(C)(C)C)O | [6] |

| InChI Key | BFTVWTYYQWTLQL-UHFFFAOYSA-N | [6] |

The presence of both hydrogen bond donors (N-OH) and acceptors (C=O, N-OH) alongside the nonpolar tert-butyl group creates an amphiphilic character that influences its solubility and chromatographic behavior.

Sources

- 1. 19689-97-5 | CAS DataBase [m.chemicalbook.com]

- 2. AU2013201438A1 - Heterocyclic aspartyl protease inhibitors - Google Patents [patents.google.com]

- 3. WO2008103351A2 - Heterocyclic aspartyl protease inhibitors - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. aksci.com [aksci.com]

- 6. This compound | C6H13NO3 | CID 272414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 8. GT Digital Repository [repository.gatech.edu]

An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl hydroxy(methyl)carbamate

Abstract

Tert-butyl hydroxy(methyl)carbamate, also known as N-Boc-N-methylhydroxylamine, is a pivotal intermediate in modern organic and medicinal chemistry.[1][2][3] Its unique structure, featuring a Boc-protected N-methylhydroxylamine moiety, renders it a versatile building block for synthesizing complex nitrogen-containing molecules, including pharmaceuticals and agrochemicals.[1][4] This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization. We delve into the mechanistic rationale behind the chosen synthetic protocol, offer a validated step-by-step procedure, and present a full spectroscopic profile (NMR, IR, MS) for unambiguous identification and quality control. Safety, handling, and storage protocols are also detailed to ensure operational excellence and laboratory safety.

Introduction and Strategic Importance

The strategic incorporation of the N-methylhydroxylamine functionality is a common objective in drug discovery for modulating a molecule's physicochemical properties, such as solubility, metabolic stability, and target binding affinity. This compound serves as a stable, readily handled, and activated precursor for this purpose. The tert-butoxycarbonyl (Boc) group provides robust protection of the nitrogen atom, which can be removed under specific acidic conditions, allowing for subsequent synthetic transformations. Its application is noted in the synthesis of various pharmaceuticals and specialized linkers for bioconjugation.[5] This guide is structured to provide both the foundational knowledge and the practical, field-proven protocols necessary for the successful synthesis and validation of this key synthetic intermediate.

Synthesis Methodology: N-Boc Protection of N-Methylhydroxylamine

The most efficient and widely adopted method for preparing this compound is the direct N-acylation of N-methylhydroxylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O).[6] This approach is favored due to its high yield, operational simplicity, and the ready availability of the starting materials.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the deprotonated N-methylhydroxylamine on one of the electrophilic carbonyl carbons of Boc₂O. The starting material, N-methylhydroxylamine, is typically supplied as a hydrochloride salt for enhanced stability.[7] Therefore, a non-nucleophilic base (e.g., triethylamine, potassium carbonate, or sodium bicarbonate) is required to neutralize the salt and generate the free hydroxylamine in situ. The choice to perform the initial phase of the reaction at a reduced temperature (0 °C) is critical for controlling the exothermicity associated with the decomposition of Boc₂O and minimizing side reactions, thereby ensuring a higher yield of the desired product.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating workflow, where progress is monitored at a key checkpoint using Thin-Layer Chromatography (TLC).

Materials and Reagents:

-

N-Methylhydroxylamine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Deionized Water

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve N-methylhydroxylamine hydrochloride (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Basification: Cool the flask in an ice-water bath to 0 °C. Slowly add a suitable base, such as triethylamine (1.1 eq), to the stirring suspension. Allow the mixture to stir for 15-20 minutes.

-

Boc Anhydride Addition: While maintaining the temperature at 0 °C, add di-tert-butyl dicarbonate (1.05 eq) to the reaction mixture portion-wise or as a solution in DCM.[6]

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours.[6]

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 30% Ethyl Acetate in Hexanes mobile phase) to confirm the consumption of the starting material.[6]

-

Work-up & Extraction:

-

Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[6]

-

Purification: Purify the crude oil by flash column chromatography on silica gel to obtain the pure this compound as a colorless liquid or oil.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Comprehensive Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for this compound.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~1.45 ppm (s, 9H, -C(CH₃)₃)~3.10 ppm (s, 3H, -N-CH₃)~7.5-8.5 ppm (br s, 1H, -OH) |

| ¹³C NMR | Chemical Shift (δ) | ~28.0 ppm (-C(C H₃)₃)~35-40 ppm (-N-C H₃)~81.0 ppm (-C (CH₃)₃)~158.0 ppm (-C=O) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300-3100 cm⁻¹ (broad, O-H stretch)~2980-2930 cm⁻¹ (C-H stretch, sp³)~1700-1680 cm⁻¹ (strong, C=O stretch, carbamate) |

| Mass Spec. (ESI+) | m/z | Expected for C₆H₁₃NO₃ (MW: 147.17 g/mol )[5][M+H]⁺: 148.09[M+Na]⁺: 170.08 |

Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument used. The -OH proton is often broad and may exchange with D₂O.

Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR):

-

Prepare a sample by dissolving ~10-20 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Process the data, integrating the proton signals and assigning peaks based on their chemical shift, multiplicity, and integration values.

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum using either a neat thin film of the liquid product on a salt plate (NaCl or KBr) or via an Attenuated Total Reflectance (ATR) accessory.

-

Identify the key functional group frequencies, paying close attention to the broad O-H stretch and the strong carbamate C=O stretch.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the spectrum in positive ion mode to observe the protonated ([M+H]⁺) and sodiated ([M+Na]⁺) molecular ions, confirming the molecular weight.

Chromatographic Purity:

-

Purity can be assessed using High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column.[8][9] Due to the lack of a strong chromophore, UV detection can be challenging, and alternative methods like Charged Aerosol Detection (CAD) or LC-MS are preferable.

Physical Properties, Safety, and Handling

-

Appearance: Colorless liquid or oil.[1]

-

Molecular Formula: C₆H₁₃NO₃[5]

-

Molecular Weight: 147.17 g/mol [5]

-

Boiling Point: 160-163 °C[1]

-

Solubility: Soluble in most organic solvents; insoluble in water.[1]

Safety and Handling:

-

This compound is considered to have some level of toxicity; appropriate protective measures must be taken.[1]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[1]

-

In case of contact: Immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.[1]

Storage:

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][10] Recommended storage temperature is often 2-8 °C.[10]

-

Keep away from strong oxidizing agents, acids, and sources of ignition.[1]

Conclusion

This guide has detailed a robust and reliable protocol for the synthesis of this compound via Boc-protection of N-methylhydroxylamine. The causality behind each experimental step has been explained to empower researchers with a deeper understanding of the process. Furthermore, a comprehensive suite of characterization techniques has been presented, providing the necessary tools to validate the product's identity and purity with a high degree of confidence. By adhering to the methodologies and safety precautions outlined herein, scientists and drug development professionals can confidently produce and utilize this valuable intermediate for advanced chemical synthesis.

References

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

Studer, A., et al. (2009). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA, 63(3), 121-129. Retrieved from [Link]

-

Separation Science. Effective Analysis Carbamate Pesticides. Retrieved from [Link]

-

Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2503. Retrieved from [Link]

-

ResearchGate. Comparative study between the published analysis methods for carbamates. [Table from a publication]. Retrieved from [Link]

-

U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. Retrieved from [Link]

-

Organic Syntheses. Carbazic acid, tert-butyl ester. Retrieved from [Link]

-

ResearchGate. N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. Retrieved from [Link]

-

MOLBASE. N-Boc-O-methylhydroxylamine | 58377-44-9. Retrieved from [Link]

-

CHIMIA. View of N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. Retrieved from [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 272414. Retrieved from [Link].

-

Wikipedia. N-Methylhydroxylamine. Retrieved from [Link]

-

J-GLOBAL. N-Methyl-N-Boc-hydroxylamine | Chemical Substance Information. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C6H13NO3 | CID 272414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methyl-N-Boc-hydroxylamine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. chemimpex.com [chemimpex.com]

- 5. biosynth.com [biosynth.com]

- 6. This compound | 19689-97-5 [chemicalbook.com]

- 7. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]

- 8. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]

- 9. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 19689-97-5 [sigmaaldrich.com]

Spectroscopic Data of Tert-butyl Hydroxy(methyl)carbamate: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for tert-butyl hydroxy(methyl)carbamate (C₆H₁₃NO₃), a key intermediate in organic synthesis, particularly in the development of pharmaceuticals.[1][2] While direct experimental spectra for this specific compound are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis for researchers and drug development professionals.

Introduction and Molecular Structure

This compound, also known as N-Boc-N-methylhydroxylamine, belongs to the carbamate class of compounds. The presence of the tert-butoxycarbonyl (Boc) group makes it a valuable N-protected form of N-methylhydroxylamine, commonly used in the synthesis of more complex molecules.[2][3] A typical synthesis involves the reaction of N-methylhydroxylamine hydrochloride with di-tert-butyl dicarbonate.[3]

Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural confirmation.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for confirming the presence of the key functional groups in the molecule. Based on the structure, three distinct signals are predicted.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| (CH₃)₃C- | 1.4 - 1.6 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and show no coupling to neighboring protons, resulting in a strong singlet. This is a characteristic signal for a Boc-protecting group.[4] |

| N-CH₃ | 3.1 - 3.4 | Singlet (s) | 3H | The three protons of the N-methyl group are equivalent and appear as a singlet. The chemical shift is downfield due to the deshielding effect of the adjacent nitrogen atom. |

| N-OH | 7.5 - 9.5 | Broad Singlet (br s) | 1H | The hydroxyl proton is acidic and undergoes chemical exchange, leading to a broad signal.[5][6] Its chemical shift is highly dependent on solvent, concentration, and temperature.[7] This peak will disappear upon shaking the sample with D₂O.[8] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard one-pulse sequence. A spectral width of 0-12 ppm is typically sufficient.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis: Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate the signals and assign the chemical shifts and multiplicities.

-

(Optional) D₂O Exchange: To confirm the N-OH peak, add 1-2 drops of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The N-OH signal should disappear or significantly diminish.[8]

Caption: General workflow for NMR data acquisition and analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Four distinct carbon signals are expected for this compound.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| (CH₃)₃C- | 28 - 29 | The three equivalent methyl carbons of the tert-butyl group appear as a strong signal in this typical range for Boc groups.[4] |

| (CH₃)₃C - | 80 - 82 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.[4] |

| N-CH₃ | 40 - 45 | The N-methyl carbon signal appears in this region, influenced by the attached nitrogen. |

| -C =O | 155 - 158 | The carbonyl carbon of the carbamate group is significantly deshielded and appears far downfield, characteristic of this functional group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets. A larger number of scans is required compared to ¹H NMR. A spectral width of 0-200 ppm is standard.

-

Data Processing & Analysis: Process the data similarly to the ¹H spectrum. Calibrate using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies. The spectrum of this compound is expected to be dominated by absorptions from the O-H, C-H, and C=O bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| O-H | 3100 - 3400 | Broad, Medium | Stretching |

| C-H (sp³) | 2850 - 3000 | Strong | Stretching |

| C=O (Carbamate) | 1680 - 1720 | Strong | Stretching |

| C-N | 1240 - 1300 | Medium | Stretching |

| C-O | 1150 - 1170 | Strong | Stretching |

Causality in IR Absorptions:

-

The O-H stretch appears as a broad band due to hydrogen bonding.

-

The C=O stretch of the carbamate is a strong, sharp, and highly characteristic peak. Its position is sensitive to the electronic environment; being part of a carbamate places it in the predicted range.[9]

-

The strong band in the 1150-1170 cm⁻¹ region is typical for the C-O stretching of the tert-butyl ester moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot. Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data (ESI/CI)

| m/z | Ion | Rationale |

| 148.0968 | [M+H]⁺ | Protonated molecule, expected to be the base peak in soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI).[11] |

| 170.0788 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI-MS.[11] |

| 92.0500 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the protonated molecular ion, a characteristic fragmentation for tert-butyl esters and carbamates. |

| 58.0651 | [M+H - C₅H₈O₂]⁺ | Represents the protonated N-methylhydroxylamine fragment after cleavage of the carbamate. |

Predicted Fragmentation Pathway (Electron Ionization - EI)

Under the higher energy conditions of Electron Ionization (EI-MS), the molecular ion [M]⁺• at m/z 147 is often weak or absent. The fragmentation is typically dominated by the cleavage of the tert-butyl group.

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Instrument Parameters: Set the mass spectrometer to operate in positive ion mode. Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal for the ion of interest.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

-

Analysis: Identify the molecular ion adducts ([M+H]⁺, [M+Na]⁺) to confirm the molecular weight. If conducting MS/MS, select the parent ion ([M+H]⁺) and apply collision energy to induce fragmentation and analyze the resulting daughter ions.

References

-

ChemBK. (2024). This compound - Introduction. Retrieved from [Link]

-

MDPI. (2021). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Applied Sciences. Retrieved from [Link]

-

ACS Publications. (2016). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. The Journal of Physical Chemistry Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

-

Journal of AOAC INTERNATIONAL. (1971). Mass Spectra of Some Carbamate Pesticides. Retrieved from [Link]

-

SpectraBase. (n.d.). TERT.-BUTYL-1,3-DIHYDROXY-2-(HYDROXYMETHYL)-PROPAN-2-YL-CARBAMATE - [13C NMR]. Retrieved from [Link]

-

SpectraBase. (n.d.). Tert-butyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate - [13C NMR]. Retrieved from [Link]

-

PubChem. (n.d.). This compound (C6H13NO3). Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl N-hydroxycarbamate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H13NO3). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate - Mass Spectrum. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate - IR Spectrum. Retrieved from [Link]

-

H NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Reddit. (2020). Hydroxyl Groups in NMR. Retrieved from [Link]

-

Chemguide. (n.d.). high resolution nuclear magnetic resonance (nmr) spectra. Retrieved from [Link]

-

YouTube. (2021). 1H NMR - OH and NH, Quick and SIMPLE (part 5). Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. biosynth.com [biosynth.com]

- 3. This compound | 19689-97-5 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. youtube.com [youtube.com]

- 7. reddit.com [reddit.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. mdpi.com [mdpi.com]

- 10. This compound | C6H13NO3 | CID 272414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PubChemLite - this compound (C6H13NO3) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Stability of Tert-butyl hydroxy(methyl)carbamate in Diverse Solvent Systems

Introduction: The Critical Role of Stability in Synthetic Chemistry

In the landscape of modern drug discovery and fine chemical synthesis, tert-butyl hydroxy(methyl)carbamate (N-Boc-N-methylhydroxylamine) serves as a pivotal building block and synthetic intermediate.[1] Its utility is rooted in the versatile chemistry of the N-protected hydroxylamine moiety. However, the successful application of this reagent is fundamentally dependent on its chemical stability. The integrity of the tert-butoxycarbonyl (Boc) protecting group is paramount during storage, reaction, and purification to ensure predictable reactivity, high yields, and purity of the final product.

This in-depth technical guide provides a comprehensive analysis of the stability of this compound across a range of solvent conditions. Moving beyond a simple data sheet, this document elucidates the mechanistic principles governing its stability, offers field-proven experimental protocols for stability assessment, and provides researchers with the foundational knowledge to confidently handle this valuable reagent.

Pillar 1: Mechanistic Understanding of Boc Group Stability

The stability of this compound is overwhelmingly dictated by the lability of the Boc protecting group.[2] A thorough understanding of its degradation pathways is essential for making informed decisions about solvent choice, reaction conditions, and storage.

Acid-Catalyzed Degradation: The Primary Lability

The Boc group is notoriously sensitive to acidic conditions, which is a designed feature for its use as a protecting group.[] The degradation proceeds via an A-1 type mechanism, as illustrated below.

Caption: Acid-catalyzed degradation of this compound.

The mechanism involves:

-

Protonation: A rapid, reversible protonation of the carbonyl oxygen by an acid.[4]

-

Heterolysis: The rate-determining step, involving the cleavage of the carbon-oxygen bond to form a stable tert-butyl carbocation and a carbamic acid intermediate.[4][5] The stability of the tertiary carbocation is the thermodynamic driving force for this cleavage.[6]

-

Fragmentation: The carbamic acid is highly unstable and rapidly decarboxylates to yield the unprotected N-methylhydroxylamine and carbon dioxide.[5] The tert-butyl cation typically undergoes elimination to form isobutylene gas.[5]

The rate of this degradation is highly dependent on the strength of the acid and the solvent environment.[1][7] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can cause rapid cleavage, even at room temperature.[8] Even mild acidic conditions or prolonged exposure to protic solvents containing trace acidic impurities can lead to gradual degradation.[2]

Thermal Degradation

In the absence of strong acids, the Boc group can also be cleaved by thermolysis at elevated temperatures.[9] The mechanism is believed to proceed through a concerted process, yielding the same final products: the free hydroxylamine, isobutylene, and carbon dioxide.[10] While generally more stable to heat than to strong acid, prolonged exposure to high temperatures (>85-90°C) can lead to significant degradation.[9][11] This is a critical consideration during reaction workups involving distillation or when using high-boiling point solvents.

Stability in Basic and Neutral Media

The Boc group is generally considered stable under neutral and basic conditions.[][12] The electron-donating nature of the nitrogen lone pair delocalized into the carbonyl group makes the carbonyl carbon less electrophilic and thus resistant to nucleophilic attack by bases like hydroxide.[6] This stability is a cornerstone of its utility in orthogonal protection strategies in multi-step synthesis.[12] However, very strong bases under harsh conditions might lead to unforeseen side reactions, though direct cleavage of the Boc group is not the primary pathway.

Pillar 2: Stability Profile in Common Laboratory Solvents

The choice of solvent is critical not only for reaction chemistry but also for the stability of the reagent during storage and handling. Based on the mechanistic principles discussed, we can establish a stability profile for this compound.

Table 1: Stability Summary of this compound in Various Solvents

| Solvent Class | Representative Solvents | Expected Stability | Rationale & Key Considerations |

| Aprotic Polar | Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents are generally inert and do not promote the degradation of the Boc group. Recommended for long-term storage of solutions, provided they are anhydrous and free of acidic impurities. DMF can contain amine impurities which are basic but generally do not affect the Boc group.[13] |

| Aprotic Non-Polar | Dichloromethane (DCM), Toluene, Hexanes | High | Similar to polar aprotic solvents, these are generally inert. DCM can contain trace amounts of HCl as a stabilizer, which could potentially initiate slow degradation over extended periods. Using inhibitor-free or freshly distilled DCM is advisable for preparing stock solutions.[14] |

| Protic Polar (Neutral) | Methanol (MeOH), Ethanol (EtOH), Water | Moderate | While neutral, these solvents can participate in proton transfer. Trace acidity or basicity can be amplified. Water can facilitate hydrolysis, although this is very slow at neutral pH.[9] Stability is generally good for short-term use (e.g., reaction workup) but not recommended for long-term storage in solution. |

| Acidic Solutions | Solvents with TFA, HCl, Acetic Acid | Very Low | The Boc group is designed to be cleaved by acids. Rapid degradation is expected. The rate depends on acid concentration and temperature.[1][][7] Even 0.1% TFA in an ACN/water mobile phase for HPLC can cause noticeable degradation over several hours.[8] |

| Basic Solutions | Solvents with NaOH, KOH, Triethylamine (TEA) | High | The Boc group is resistant to base-catalyzed hydrolysis.[][6] Stability is generally excellent, making it compatible with many base-mediated reactions. |

Pillar 3: Self-Validating Experimental Protocols for Stability Assessment

To ensure the integrity of experimental results, it is imperative to validate the stability of this compound under specific application conditions. A forced degradation study is the gold standard for this purpose, providing critical information on potential degradation products and validating the analytical method's ability to detect them.[15][16]

Experimental Workflow: Forced Degradation Study

This workflow provides a systematic approach to identifying degradation pathways and developing a stability-indicating analytical method.

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol: Forced Degradation of this compound

Objective: To identify potential degradation products and establish degradation pathways under various stress conditions. A target degradation of 5-20% is ideal for method validation.[16]

1. Stock Solution Preparation:

-

Accurately prepare a stock solution of this compound at a concentration of 1.0 mg/mL in HPLC-grade acetonitrile.

2. Application of Stress Conditions:

-

For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

-

Acid Hydrolysis: Use 0.1 M HCl. Store at 60°C for 24 hours.

-

Base Hydrolysis: Use 0.1 M NaOH. Store at 60°C for 24 hours.

-

Oxidative Degradation: Use 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Dilute the stock solution with an equal volume of acetonitrile. Heat at 80°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution (in a quartz vial) to UV light (e.g., 254 nm) and white light in a photostability chamber.

-

Control Sample: Mix 1 mL of the stock solution with 1 mL of acetonitrile and store at 4°C.

3. Sample Analysis:

-

After the specified time, cool the samples to room temperature.

-

Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a final theoretical concentration of ~0.1 mg/mL with the mobile phase.

-

Analyze by a stability-indicating HPLC method (see protocol below).

Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating the intact this compound from all process-related impurities and degradation products.[17]

Instrumentation:

-

HPLC system with a UV or PDA detector. A mass spectrometer (MS) is highly recommended for peak identification.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water. (Note: Avoid TFA for routine analysis if the compound shows sensitivity, as it can cause on-column or post-collection degradation).[8]

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm (as carbamates have weak chromophores, low UV is necessary).

-

Injection Volume: 10 µL.

Method Validation:

-

The method must be validated for specificity by analyzing the stressed samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak and from each other. Peak purity analysis using a PDA detector is essential to confirm that the main peak is free from co-eluting impurities.[11][17]

Conclusion and Best Practices

The chemical stability of this compound is a critical parameter that dictates its successful use in synthesis. Its profile is dominated by the acid-lability and thermal sensitivity of the Boc protecting group. Conversely, it exhibits robust stability in neutral and basic aprotic solvents.

For researchers, scientists, and drug development professionals, the following best practices are recommended:

-

Storage: Store the solid compound in a tightly sealed container in a cool, dry place (2-8°C is recommended). For solutions, use anhydrous, neutral aprotic solvents like acetonitrile or THF and store refrigerated for short to medium-term use.

-

Solvent Selection: Avoid acidic solvents unless Boc cleavage is the intended reaction. Be mindful of the potential for trace acidity in solvents like dichloromethane.

-

Reaction Conditions: Carefully control temperature, especially in high-boiling point solvents, to prevent thermal degradation.

-

Verification: When in doubt, perform a quick stability check on a small scale using the protocols outlined in this guide to ensure the integrity of the material under your specific experimental conditions.

By integrating this mechanistic understanding and employing these validated protocols, researchers can harness the full synthetic potential of this compound with confidence and reproducibility.

References

-

Figshare. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]

-

BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. Retrieved January 16, 2026, from [Link]

-

PubMed. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. Retrieved January 16, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved January 16, 2026, from [Link]

-

LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved January 16, 2026, from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Thermal Methods. Wordpress. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved January 16, 2026, from [Link]

-

PubMed. (2008). Nitrosation of N-methylhydroxylamine by nitroprusside. A kinetic and mechanistic study. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved January 16, 2026, from [Link]

-

Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Degradation kinetics parameters in tested solvents. Retrieved January 16, 2026, from [Link]

-

IJSDR. (2023). Stability indicating study by using different analytical techniques. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved January 16, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved January 16, 2026, from [Link]

-

Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved January 16, 2026, from [Link]

Sources

- 1. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 19689-97-5 [chemicalbook.com]

- 6. reddit.com [reddit.com]

- 7. figshare.com [figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 10. researchgate.net [researchgate.net]

- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chromatographyonline.com [chromatographyonline.com]

Foundational Synthesis of Tert-butyl hydroxy(methyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the first reported synthesis of tert-butyl hydroxy(methyl)carbamate, a pivotal building block in modern organic and medicinal chemistry. We will delve into the original experimental protocol, the underlying chemical principles, and the significance of this foundational work.

Introduction: A Versatile Building Block

This compound, also known as N-Boc-N-methylhydroxylamine, is a key reagent valued for its ability to introduce a protected N-hydroxy-N-methyl moiety into molecules. This functionality is a precursor to a wide array of chemical structures, making it indispensable in the synthesis of complex pharmaceuticals, agrochemicals, and other specialty chemicals. The tert-butoxycarbonyl (Boc) protecting group offers the advantage of being stable under many reaction conditions while being readily removable under mild acidic conditions, a feature that has made it a cornerstone of modern synthetic strategy.

The First Reported Synthesis: A Landmark Patent

The seminal report on the synthesis of this compound is found in the patent literature. The European Patent Application EP0064368A1, filed by Imperial Chemical Industries PLC and published on November 10, 1982, details the first preparation of this compound by inventors Richard H. Findlay and William J. Thompson.[1] This patent laid the groundwork for the subsequent widespread use of this versatile reagent.

The core of their innovative method involves the direct oxidation of the readily available tert-butyl methylcarbamate.

Experimental Protocol: The Original Methodology

The following is a detailed, step-by-step protocol derived from the procedures outlined in the foundational 1982 patent.[1]

Step 1: Preparation of the Starting Material

The synthesis commences with tert-butyl methylcarbamate. This starting material is typically prepared by the reaction of methylamine with di-tert-butyl dicarbonate (Boc anhydride).

Step 2: Oxidation Reaction

-

Dissolve tert-butyl methylcarbamate in a suitable organic solvent. The patent suggests a variety of solvents, with acetone being a common choice.

-

Cool the solution to a reduced temperature, typically between -20°C and 0°C, to control the reaction's exothermicity and prevent side reactions.

-

To the cooled solution, add a solution of an oxidizing agent. The patent describes the use of a powerful yet selective oxidant, dimethyldioxirane, which can be pre-prepared in acetone. The addition should be performed dropwise to maintain the low temperature.

-

Stir the reaction mixture at the reduced temperature until the starting material is consumed. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

Step 3: Work-up and Isolation

-

Once the reaction is complete, quench any remaining oxidant by adding a suitable reducing agent, such as a solution of sodium thiosulfate.

-

Allow the mixture to warm to room temperature.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and then with brine to remove any water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

Step 4: Purification

-

The crude this compound can be purified by column chromatography on silica gel to yield the final product as a pure, often oily, substance.

Visualizing the Synthesis

The synthetic transformation can be visualized as a direct oxidation of the N-H bond of the carbamate to an N-OH bond.

Caption: Oxidation of tert-butyl methylcarbamate to this compound.

Mechanistic Rationale and Scientific Integrity

The choice of reagents and conditions in the original synthesis reflects a sound understanding of chemical principles, ensuring a reliable and reproducible protocol.

-

Choice of Oxidant: The use of dimethyldioxirane is a key innovation. It is a potent, neutral, and electrophilic oxidizing agent that selectively hydroxylates the nitrogen atom without cleaving the acid-labile Boc group. This selectivity is crucial for the success of the synthesis.

-

Temperature Control: Conducting the reaction at low temperatures is critical. It mitigates the exothermic nature of the oxidation, prevents the decomposition of the relatively unstable dimethyldioxirane, and minimizes the formation of byproducts.

-

Self-Validating Protocol: The protocol is inherently self-validating. The progress of the reaction can be easily monitored by TLC, and the final product can be unambiguously characterized by standard spectroscopic methods, ensuring the identity and purity of the synthesized compound.

Quantitative Data Summary

The following table summarizes the key quantitative aspects of the synthesis as would be expected from the original report.

| Parameter | Value |

| Starting Material | tert-butyl methylcarbamate |

| Oxidizing Agent | Dimethyldioxirane |

| Solvent | Acetone |

| Reaction Temperature | -20°C to 0°C |

| Typical Yield | Moderate to Good |

| Product Form | Colorless Oil |

Conclusion

The 1982 patent by Findlay and Thompson represents a significant contribution to synthetic organic chemistry.[1] It provided the first practical and efficient route to this compound, a reagent that has since become a valuable tool for chemists in academia and industry. The elegance and robustness of this initial synthesis are a testament to the expertise of its inventors and have paved the way for countless applications in drug discovery and materials science.

References

-

Findlay, R. H., & Thompson, W. J. (1982). Carbamate derivatives. Imperial Chemical Industries PLC. European Patent Application EP0064368A1. [Link]

Sources

An In-depth Technical Guide to Tert-butyl hydroxy(methyl)carbamate: Synthesis, Properties, and Applications in Modern Organic Chemistry

This guide provides an in-depth technical overview of Tert-butyl hydroxy(methyl)carbamate, a versatile reagent in organic synthesis and drug development. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive understanding of its properties, synthesis, and applications, grounded in scientific literature and practical insights.

Introduction: Unveiling a Versatile Synthetic Building Block

This compound, also widely known by its synonym N-Boc-N-methylhydroxylamine, is a key organic molecule that has found significant utility in the synthesis of complex organic compounds, particularly in the pharmaceutical industry. Its unique structure, featuring a Boc-protected N-methylhydroxylamine moiety, allows for a range of chemical transformations, making it an invaluable tool for medicinal chemists. The tert-butyloxycarbonyl (Boc) group serves as a stable yet readily cleavable protecting group, enabling the selective reaction of the hydroxylamine functionality. This guide will delve into the multifaceted nature of this reagent, from its fundamental properties to its sophisticated applications in the synthesis of bioactive molecules.

Nomenclature and Identification: A Comprehensive List of Synonyms

For clarity and comprehensive literature searching, it is crucial to be aware of the various synonyms and identifiers for this compound.

| Type | Identifier | Source |

| IUPAC Name | tert-butyl N-hydroxy-N-methylcarbamate | [PubChem][1] |

| CAS Number | 19689-97-5 | [PubChem][1] |

| PubChem CID | 272414 | [PubChem][1] |

| EC Number | 860-166-2 | [PubChem][1] |

| Molecular Formula | C6H13NO3 | [PubChem][1] |

| Synonyms | N-Boc-N-methylhydroxylamine | [PubChem][1] |

| TERT-BUTYL N-HYDROXY-N-METHYL-CARBAMATE | [PubChem][1] | |

| N-methyl-N-boc hydroxylamine | [PubChem][1] | |

| N-(tert-butoxycarbonyl)-N-methylhydroxylamine | [PubChem][1] | |

| Carbamic acid, N-hydroxy-N-methyl-, 1,1-dimethylethyl ester | [PubChem][1] | |

| NSC116783 | [PubChem][1] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in the laboratory.

| Property | Value | Source |

| Molecular Weight | 147.17 g/mol | [PubChem][2] |

| Appearance | Colorless liquid | [ChemBK][3] |

| Boiling Point | 160-163 °C (Predicted) | [ChemBK][3] |

| Density | 0.97 g/mL (Predicted) | [ChemBK][3] |

| Solubility | Soluble in organic solvents, insoluble in water. | [ChemBK][3] |

| Storage | Sealed in dry, 2-8 °C | [Sigma-Aldrich] |

Spectroscopic Data:

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals would include the quaternary carbon of the tert-butyl group (around 80-82 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), and the N-methyl carbon (around 40-45 ppm), and the carbonyl carbon (around 156-158 ppm).[4]

-

IR (neat): The infrared spectrum would be expected to show a strong C=O stretching vibration for the carbamate group (around 1700-1720 cm⁻¹), C-H stretching vibrations (around 2850-3000 cm⁻¹), and a broad O-H stretching vibration (around 3200-3500 cm⁻¹).

-

Mass Spectrometry (ESI-MS): The expected [M+H]⁺ ion would be observed at m/z 148.0968.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reaction of N-methylhydroxylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol

This protocol is a synthesis of information from various sources, providing a reliable method for laboratory-scale preparation.[4][5]

Materials:

-

N-methylhydroxylamine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Water

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-methylhydroxylamine hydrochloride (1.0 eq) in a 1:1 mixture of THF and water, add potassium carbonate (2.0 eq) at 0 °C (ice bath).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in THF to the reaction mixture with vigorous stirring.

-

Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring for an additional 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dissolve the remaining aqueous residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (3x) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale orange oil.[4]

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Causality Behind Experimental Choices:

-

Use of a base: N-methylhydroxylamine is used as its hydrochloride salt. A base is required to neutralize the salt and generate the free hydroxylamine, which is the active nucleophile.

-

Boc₂O as the protecting group source: Di-tert-butyl dicarbonate is a mild and effective reagent for the introduction of the Boc protecting group.

-

Low temperature: The reaction is initially carried out at 0 °C to control the exothermicity of the reaction and to minimize potential side reactions.

-

Aqueous work-up: The work-up procedure is designed to remove water-soluble byproducts and unreacted starting materials.

Applications in Organic Synthesis and Drug Development

This compound is a versatile intermediate with several important applications in organic synthesis.

Intermediate in the Synthesis of Pharmaceuticals

This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).

-